N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide
Description
N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide is a synthetic compound derived from 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid (empirical formula: C₁₀H₁₁BO₄; CAS No. 1268335-33-6; molecular weight: 206.00) . This benzoxaborole-containing molecule features a hydroxypropanamide side chain, which enhances its ability to form reversible covalent bonds with biological targets, particularly in antimicrobial applications. The compound is structurally characterized by a bicyclic benzo[c][1,2]oxaborole core, a hydroxyl group at position 1, and a propionamide substituent at position 5. Its synthesis typically involves coupling the propanoic acid precursor with amines or other nucleophiles under activating conditions (e.g., PyBOP or PyBoP) .
Properties
Molecular Formula |
C10H12BNO4 |
|---|---|
Molecular Weight |
221.02 g/mol |
IUPAC Name |
N-hydroxy-3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanamide |
InChI |
InChI=1S/C10H12BNO4/c13-9(12-15)5-4-7-2-1-3-8-6-16-11(14)10(7)8/h1-3,14-15H,4-6H2,(H,12,13) |
InChI Key |
FSIQEQUGAIWMJD-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2CCC(=O)NO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the acylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The benzoxaborole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the benzoxaborole ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide involves its interaction with specific molecular targets. One key target is the leucyl-tRNA synthetase enzyme in mycobacteria, where the compound binds to the enzyme’s active site, inhibiting its function and thereby preventing protein synthesis . This selective inhibition is facilitated by the unique boron-containing structure of the compound, which allows it to form stable complexes with the enzyme .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Amphotericin B (AmB) Derivatives
Compound 9: The C16-DMAE-amide derivative of 3′-N-[3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoyl] AmB (synthesized via amidation of AmB with N,N-dimethylethane-1,2-diamine) demonstrated superior antifungal activity (MIC < 0.5 µg/mL against Candida albicans) coupled with low cytotoxicity (IC₅₀ > 100 µM in mammalian cells) and negligible hemolytic effects . In contrast, unmodified AmB exhibits significant nephrotoxicity and hemolysis. The benzoxaborole moiety enhances target specificity by interacting with fungal membrane ergosterol or enzymes involved in cell wall biosynthesis.
Compound 10 : The 3′-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfonyl AmB derivative showed reduced antifungal potency (MIC = 2 µg/mL) compared to Compound 9, indicating that the position of the boronic acid group (6- vs. 7-position) critically affects bioactivity .
Kanamycin A Derivatives
Compound 10 (Kanamycin A analog): 6′′-(2-(3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-N-(ethyl-1-amino)propanamide)-6′′-deoxykanamycin acetate exhibited antibacterial activity against Gram-negative pathogens (E. coli MIC = 8 µg/mL) but was inactive against Gram-positive strains. This selectivity arises from the benzoxaborole group improving cell permeability in Gram-negative bacteria via interactions with lipopolysaccharides . In contrast, unmodified kanamycin A has broader-spectrum activity but higher resistance rates.
N-(1-Hydroxybenzoxaborol-6-yl) Carboxamides
Nineteen derivatives of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides were evaluated for antimicrobial activity. This highlights the structural dependence of antimicrobial specificity: the 6-position benzoxaborole substitution favors mycobacterial target engagement, possibly through inhibition of leucyl-tRNA synthetase .
Key Comparative Data
Research Findings and Implications
- Antifungal Optimization : Benzoxaborole-modified AmB derivatives (e.g., Compound 9) reduce toxicity while retaining efficacy, addressing a major limitation of conventional polyene antifungals .
- Bacterial Selectivity : The benzoxaborole group’s position determines spectrum specificity, as seen in kanamycin A (Gram-negative) vs. mycobacterial inhibitors (6-position preference) .
- Synthetic Flexibility: The propanoic acid precursor (CAS 1268335-33-6) serves as a versatile intermediate for coupling with amines, sulfonamides, or carbohydrates .
Biological Activity
N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide is a compound featuring a unique oxaborole structure. This class of compounds has garnered interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C₉H₁₁BNO₃. The compound includes a hydroxyl group and a boron-containing moiety that may contribute to its biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Oxaboroles have been shown to exhibit potent antimicrobial properties. They inhibit protein synthesis in bacteria by targeting the ribosomal subunit.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- Anticancer Properties : Preliminary studies indicate that this compound could induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various oxaborole derivatives found that compounds with similar structures displayed significant activity against Gram-positive and Gram-negative bacteria. The study reported Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL for effective derivatives .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Oxaborole A | 0.5 | Staphylococcus aureus |
| Oxaborole B | 4 | Escherichia coli |
Anti-inflammatory Effects
In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests potential for therapeutic use in inflammatory diseases .
Anticancer Activity
Research has shown that the compound can inhibit the proliferation of certain cancer cell lines. In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells (MCF-7), with IC50 values around 15 µM .
Q & A
Q. What synthetic methodologies are effective for preparing N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide?
The compound is synthesized via multi-step organic reactions. Key steps include nucleophilic addition to form the oxaborole ring and subsequent coupling with a propanamide backbone. For example, analogous benzoxaborole derivatives are synthesized using reagents like sodium cyanoborohydride in DMF under controlled conditions to ensure high purity and yield . Reaction parameters such as temperature, solvent choice (e.g., DMSO or THF), and inert atmospheres are critical for optimizing intermediates .
Q. How can the molecular structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for confirming the spatial arrangement of the benzoxaborole and propanamide moieties. Additionally, NMR spectroscopy (1H, 13C, and 11B) provides insights into electronic environments and bonding, while HPLC ensures purity (>95%) . Mass spectrometry (exact mass: ~270–300 g/mol) further validates molecular composition .
Q. What are the primary solubility and stability considerations for this compound in aqueous buffers?
The hydroxyl and amide groups enable hydrogen bonding with water, enhancing solubility compared to nonpolar analogs. However, the oxaborole ring’s sensitivity to pH requires buffering systems (e.g., pH 7–8) to prevent hydrolysis. Stability studies should include accelerated degradation tests under varying temperatures and pH .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity against parasitic targets like Trypanosoma brucei?
In vitro assays using bloodstream-form T. brucei (e.g., strain 427) are standard. Dose-response curves (0.1–10 µM) in culture media (e.g., HMI-9) over 72 hours assess trypanocidal activity. Parallel ADME assays (e.g., microsomal stability, plasma protein binding) identify pharmacokinetic limitations. SCYX-7158, a related benzoxaborole, serves as a positive control .
Q. What strategies resolve contradictions in reported efficacy data across different studies?
Discrepancies may arise from variations in assay conditions (e.g., serum content, oxygen levels) or compound purity. Cross-validation using orthogonal assays (e.g., fluorescence-based vs. resazurin viability assays) and rigorous QC (e.g., LC-MS purity checks) are essential. Meta-analyses of structural analogs (e.g., crisaborole derivatives) can clarify structure-activity relationships (SAR) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
Molecular docking (e.g., using AutoDock Vina) predicts interactions with target enzymes (e.g., T. brucei cleavage/polyadenylation specificity factor). QSAR models prioritize modifications to improve logP (target: 1–3) and reduce CYP450 inhibition. In silico tools like SwissADME forecast bioavailability and blood-brain barrier penetration .
Q. What experimental controls are critical when studying the compound’s mechanism of action?
Include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
